Imidazo[1,2-a]pyridin-3-ol is a heterocyclic compound belonging to the imidazopyridine family. This compound features a fused imidazole and pyridine ring system, with a hydroxyl group located at the third position of the imidazole ring. Imidazo[1,2-a]pyridin-3-ol is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Imidazo[1,2-a]pyridin-3-ol can be derived from various synthetic pathways involving the condensation of 2-aminopyridine derivatives with carbonyl compounds or through cyclization reactions involving other heterocyclic precursors. These methods have been extensively studied and optimized to enhance yield and reduce environmental impact.
This compound is classified as a nitrogen-containing heterocycle, specifically an imidazopyridine derivative. It exhibits unique structural characteristics that contribute to its diverse pharmacological properties.
The synthesis of Imidazo[1,2-a]pyridin-3-ol typically involves several key methods:
The reaction conditions often include temperature control, solvent choice (with a preference for environmentally benign solvents), and the use of catalysts to optimize yield. For instance, one-pot reactions conducted at elevated temperatures have shown significant improvements in product yield and purity.
Imidazo[1,2-a]pyridin-3-ol features a bicyclic structure composed of an imidazole ring fused to a pyridine ring. The hydroxyl group at position 3 on the imidazole ring plays a crucial role in its chemical reactivity and biological activity.
Imidazo[1,2-a]pyridin-3-ol can undergo various chemical reactions due to its functional groups:
The reactivity of Imidazo[1,2-a]pyridin-3-ol is influenced by the electronic properties of substituents on the rings, which can enhance or diminish its nucleophilicity or electrophilicity.
The mechanism of action for Imidazo[1,2-a]pyridin-3-ol involves its interaction with biological targets such as enzymes or receptors. For instance, studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
In silico studies have identified phospholipase A2 as a potential target for this compound, suggesting that it could modulate inflammatory processes by inhibiting this enzyme's activity .
Imidazo[1,2-a]pyridin-3-ol typically appears as a solid at room temperature with varying melting points depending on purity and crystalline form.
Key chemical properties include:
Relevant data includes:
Imidazo[1,2-a]pyridin-3-ol has garnered attention for its potential applications in medicinal chemistry due to its biological activities:
Imidazo[1,2-a]pyridin-3-ol is a nitrogen-bridged bicyclic heterocycle featuring a fused imidazole and pyridine ring system with a hydroxyl group at the 3-position. Its molecular formula is C₆H₅N₃O, with a molecular weight of 135.126 g/mol . The core structure exhibits aromatic character due to a 10π-electron system satisfying Hückel's rule. Key bond lengths and angles have been validated through X-ray crystallography, confirming planarity in the fused ring system and intramolecular hydrogen bonding (O-H···N) that stabilizes the tautomeric equilibrium between 3-hydroxy and 3-keto forms [8].
The IUPAC name imidazo[1,2-a]pyridin-3-ol unambiguously defines the ring fusion (a-edge linkage), parent pyridine ring, and hydroxyl substituent position. Common tautomers include the 3-keto form (imidazo[1,2-a]pyridin-3-one), which dominates in solid-state configurations. Spectroscopic signatures include:
Table 1: Structural and Chemical Identifiers of Imidazo[1,2-a]pyridin-3-ol
Property | Value/Descriptor |
---|---|
CAS Registry Number | 150359-30-1 |
Molecular Formula | C₆H₅N₃O |
IUPAC Name | imidazo[1,2-a]pyridin-3-ol |
SMILES | OC1=NC2=CC=CN2C=N1 |
InChIKey | KXANTZPPUZAQAT-UHFFFAOYSA-N |
Tautomeric Forms | 3-Hydroxy (enol) and 3-oxo (keto) |
Aromatic System | 10π-electron delocalized system |
The imidazo[1,2-a]pyridine scaffold was first synthesized in the late 19th century, but targeted derivatives like imidazo[1,2-a]pyridin-3-ol emerged prominently in the 1990s with CAS registry 150359-30-1 (1994) . Early synthetic routes relied on:
Methodological breakthroughs occurred with multicomponent reactions (MCRs), particularly the Groebke-Blackburn-Bienaymé (GBB) reaction (1998–2002). This one-pot protocol combines 2-aminopyridine, aldehydes, and isocyanides under acid catalysis, enabling diverse C3-functionalized derivatives, including 3-amino analogues that serve as precursors to 3-hydroxy variants [8] [9]. Modern catalytic advancements include:
The scaffold gained pharmaceutical relevance after the approval of imidazo[1,2-a]pyridine-based drugs (e.g., zolpidem, alpidem), driving targeted exploration of 3-hydroxy derivatives for enhanced bioactivity and solubility [3].
Imidazo[1,2-a]pyridin-3-ol derivatives exhibit broad bioactivity due to:
Table 2: Key Biological Activities of Imidazo[1,2-a]pyridin-3-ol Derivatives
Activity | Mechanism/Target | Example Derivative/Complex | Activity Profile |
---|---|---|---|
Anticancer | DNA intercalation | Au(III) complexes | IC₅₀: 2.5–8.7 µM (A549 lung cancer) |
Anti-inflammatory | NF-κB p50 subunit inhibition | 8-methyl-2-(4-(methylsulfonyl)phenyl-N-(p-tolyl) | Suppressed IL-6, TNF-α, COX-2 in SKOV3 cells |
Kinase Inhibition | PDGFRβ antagonism | Fluoropiperidine analogues | IC₅₀: 4–18 nM; >100× selectivity vs cFMS |
Antimicrobial | Disruption of membrane integrity | 3-(Tetrahydro-2H-pyran-2-yl) derivatives | Broad-spectrum vs. Gram(+) pathogens |
Anticancer Applications: Gold(III) complexes of imidazo[1,2-a]pyridine derivatives induce DNA damage via intercalation, validated through:
Anti-inflammatory Action: Derivatives like MIA inhibit NF-κB-DNA binding and STAT3 phosphorylation, reducing:
Kinase Inhibition: Structural optimization enables potent PDGFRβ inhibition (IC₅₀ < 20 nM) with enhanced selectivity. Key modifications include:
Antimicrobial Properties: The scaffold disrupts microbial biofilms and essential enzymes, showing low µM activity against protozoal and bacterial pathogens [3] [8]. Natural product-inspired derivatives exhibit enhanced membrane permeability and resistance mitigation.
The scaffold’s versatility is evidenced by its role in covalent inhibitors (e.g., KRAS G12C binders), where the 3-hydroxy group fine-tunes electrophilicity for targeted cancer therapy [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1